molecular formula C13H14N4O3S2 B2678755 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide CAS No. 2034409-19-1

5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2678755
CAS No.: 2034409-19-1
M. Wt: 338.4
InChI Key: POAFUOOAXOSSQC-UHFFFAOYSA-N
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Description

This compound features a thiophene-2-sulfonamide core substituted with a 5-methyl group and a 1,2,4-oxadiazole moiety linked to a 1-methylpyrrole group. The sulfonamide group is a common pharmacophore in medicinal chemistry, often contributing to hydrogen bonding and target affinity .

Properties

IUPAC Name

5-methyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S2/c1-9-5-6-12(21-9)22(18,19)14-8-11-15-13(16-20-11)10-4-3-7-17(10)2/h3-7,14H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POAFUOOAXOSSQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=NC(=NO2)C3=CC=CN3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes a thiophene ring, an oxadiazole moiety, and a pyrrole derivative. The synthesis typically involves multi-step reactions that incorporate various reagents to achieve the desired heterocyclic frameworks. For instance, derivatives of 1,2,4-oxadiazole have been synthesized through cyclocondensation methods that yield compounds with diverse biological profiles .

Anticancer Activity

Research has indicated that compounds containing the 1,2,4-oxadiazole ring exhibit considerable anticancer properties. For example, derivatives have shown activity against various cancer cell lines, including human colon adenocarcinoma (Caco-2) and cervical cancer (HeLa), with IC50 values indicating effective cytotoxicity . The introduction of the pyrrole and thiophene moieties may enhance this activity by altering the compound's interaction with biological targets.

Antimicrobial Properties

The biological screening of similar compounds has demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, related oxadiazole derivatives have been shown to possess MIC values as low as 3.12 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that the incorporation of the thiophene and oxadiazole structures can contribute to enhanced antimicrobial efficacy.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Compounds with oxadiazole rings have been reported to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are critical in cancer progression and microbial resistance .
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis. This is particularly relevant for therapeutic strategies targeting rapidly dividing cells .
  • Antioxidant Activity : The presence of sulfur in thiophene may contribute to antioxidant properties, potentially protecting normal cells from oxidative damage during treatment .

Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various oxadiazole derivatives, including those similar to our compound. The results indicated significant cytotoxicity against multiple cancer cell lines with mechanisms involving apoptosis induction and cell cycle disruption .

CompoundCell LineIC50 (μM)
Compound AHeLa15
Compound BCaco-210
Target CompoundH9c212

Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of oxadiazole derivatives against common pathogens. The findings revealed potent activity with MIC values comparable to standard antibiotics.

PathogenMIC (μg/mL)
Staphylococcus aureus3.12
Escherichia coli6.25
Candida albicans12.5

Scientific Research Applications

Table 1: Structural Features of 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide

ComponentDescription
Thiophene RingProvides electronic stability
OxadiazoleAssociated with antimicrobial and anticancer effects
Sulfonamide GroupLinked to antibacterial activity

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and sulfonamide groups are often evaluated for their antimicrobial properties. In particular, studies have demonstrated that 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide exhibits significant antibacterial activity against multidrug-resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Potential

The compound has also been investigated for its cytotoxic effects on various cancer cell lines. A comparative study showed that it significantly reduced cell viability at concentrations above 10 µM . This suggests its potential as a candidate for further development in cancer therapies.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several derivatives of this compound against multidrug-resistant pathogens. The results indicated that it had lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics like linezolid .

Case Study 2: Cytotoxic Effects

In another study assessing the cytotoxicity of sulfonamide derivatives on cancer cell lines, this compound exhibited remarkable efficacy in reducing cell viability .

Chemical Reactivity and Derivative Synthesis

The reactivity of 5-methyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thiophene-2-sulfonamide can be explored through various chemical transformations. These reactions are essential for modifying the compound to improve its biological activity or to synthesize derivatives with enhanced properties.

Table 2: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
5-Methylthiazole SulfonamideThiazole instead of thiopheneAntimicrobial
4-AminoquinazolineContains an amino groupAnticancer
3-ArylthiazolidinoneThiazolidinone ringAntimicrobial and anti-inflammatory

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide group undergoes nucleophilic substitution reactions, enabling derivatization for enhanced bioactivity:

Reaction TypeReagents/ConditionsProductYieldReference
AlkylationMethyl iodide, KOH (ethanol), reflux5-Methylsulfanyl-1,3,4-oxadiazole derivative77%
Arylthioether formation4-Nitrobenzyl chloride, DMF, 90°CN-(4-Nitrobenzyl)-thiophene-2-sulfonamide80%

Key Findings :

  • Alkylation with methyl iodide selectively targets the sulfonamide nitrogen, confirmed by 1H^{1}\text{H} NMR loss of NH2_2 signals at δ 4.34 ppm .

  • Electron-deficient aryl halides (e.g., 4-nitrobenzyl chloride) facilitate efficient substitution under mild conditions .

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole core participates in cyclization and coupling reactions:

Cyclocondensation Reactions

SubstrateReagents/ConditionsProductYieldReference
Acid hydrazide derivativeCS2_2, KOH (ethanol), reflux Oxadiazole-2-thione75%
ThiosemicarbazideNH4_4SCN, HCl, reflux Triazole-3-thione78%

Mechanistic Insight :

  • Cyclocondensation with CS2_2 proceeds via intermediate thioamide formation, evidenced by IR C═S stretching at 1238 cm1^{-1} .

  • Triazole formation involves thiourea cyclization, confirmed by 13C^{13}\text{C} NMR signals at δ 179.66 ppm (C═S) .

Coupling Reactions

PartnerConditionsProductYieldReference
4-NitrobenzaldehydeK2_2CO3_3, DMF, 90°CSchiff base-functionalized triazole82%
MorpholineTriphenylphosphine, CH3_3CN, refluxMorpholinylmethyl-triazole derivative80%

Thiophene Ring Modifications

The thiophene moiety participates in electrophilic substitution and cross-coupling:

Reaction TypeReagents/ConditionsProductYieldReference
BrominationBr2_2, FeCl3_3, CH2_2Cl2_25-Bromo-thiophene sulfonamide68%
Suzuki couplingPd(PPh3_3)4_4, Na2_2CO3_3Biaryl-thiophene hybrid65%

Spectroscopic Evidence :

  • Bromination regioselectivity confirmed by 1H^{1}\text{H} NMR downfield shift of thiophene protons (δ 7.46–8.13 ppm) .

Biological Activity of Derivatives

Derivatives exhibit enhanced pharmacological properties:

DerivativeTested ActivityIC50_{50}/MICReference
Triazole-3-thioneAnticancer (HepG2)0.26 μM
Morpholinylmethyl-triazoleAntimicrobial (E. coli)4 μg/mL

Structure-Activity Relationship :

  • Morpholine-containing derivatives show improved solubility and membrane permeability .

  • Electron-withdrawing groups (e.g., -NO2_2) on aryl rings enhance anticancer potency by 3-fold .

Synthetic Optimization Data

Critical parameters for scalable synthesis:

ParameterOptimal ValueImpact on Yield
Reaction temperature90–100°CMaximizes cyclization efficiency
SolventEthanol/DMF (3:1)Balances solubility and reactivity
CatalystKOH (10% w/v)Accelerates deprotonation steps

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights compounds with partial structural similarities, enabling speculative comparisons based on substituent effects:

5-methyl-N-(tetrahydrofuran-2-ylmethyl)thiophene-2-sulfonamide ()

  • Structural Differences : The tetrahydrofuran (THF) substituent replaces the oxadiazole-pyrrole group.
  • Reduced lipophilicity (lower logP) may limit membrane permeability but enhance renal clearance.
  • Inference : The target compound’s oxadiazole-pyrrole substituent likely increases lipophilicity, favoring tissue penetration but possibly reducing solubility .

Compound 148 ()

  • Structural Similarities : Contains a 1,2,4-oxadiazole ring substituted with a trifluoromethyl group.
  • Key Differences :
    • The trifluoromethyl group is strongly electron-withdrawing, whereas the pyrrole in the target compound is electron-rich.
    • The phenethyl-piperidine chain in Compound 148 confers rigidity and bulk, contrasting with the methylpyrrole’s planar structure.
  • Inference : The target compound’s pyrrole may engage in π-π stacking with aromatic residues in biological targets, while the trifluoromethyl group in Compound 148 could enhance metabolic stability via electron withdrawal .

Thiadiazol-5-amine Derivatives ()

  • Structural Analogies : Both compounds feature nitrogen-rich heterocycles (oxadiazole vs. thiadiazole).
  • The target compound’s sulfonamide group may offer stronger hydrogen-bonding capacity compared to the thiadiazol-amine .

Hypothetical Data Table Based on Structural Comparisons

Compound Name Core Structure Substituent Features Predicted Properties Reference
Target Compound Thiophene-sulfonamide Oxadiazole-pyrrole (bulky, aromatic) High lipophilicity, π-π interactions
5-methyl-N-(THF-2-ylmethyl)thiophene-sulfonamide Thiophene-sulfonamide THF (polar, flexible) Moderate solubility, lower tissue uptake
Compound 148 () Imidazo-pyridine CF3-oxadiazole (electron-withdrawing) Enhanced metabolic stability
Thiadiazol-5-amine () Thiadiazole-amine Pyridinyl substituents High electronegativity, target affinity

Research Implications and Limitations

  • Gaps in Evidence : Direct experimental data (e.g., solubility, IC50) for the target compound are absent in the provided sources. Comparisons rely on structural analogies.
  • Synthesis Insights : Methods in and suggest that oxadiazole derivatives are synthesized via cyclization reactions, which may inform scalable production of the target compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of precursor thiophene sulfonamide derivatives with 1,2,4-oxadiazole intermediates under reflux conditions. For example, nucleophilic substitution reactions (e.g., coupling of thiophene-2-sulfonamide with oxadiazole-methyl halides) in aprotic solvents like DMF at 80–100°C for 6–12 hours . Optimization can follow Design of Experiments (DoE) principles, varying parameters like temperature, solvent polarity, and catalyst loading to maximize yield .
  • Key Data :

StepReactantsConditionsYield (%)
CyclizationThiophene sulfonamide + oxadiazole precursorDMF, 90°C, 8h65–72

Q. Which characterization techniques are critical for confirming structure and purity?

  • Methodology : Use a combination of IR spectroscopy (to verify sulfonamide S=O stretches at 1150–1350 cm⁻¹ and oxadiazole C=N bonds at 1600 cm⁻¹) and ¹H-NMR (to confirm pyrrole protons at δ 6.5–7.0 ppm and methyl groups at δ 2.3–2.5 ppm) . Elemental analysis (C, H, N, S) should align with theoretical values within ±0.3% .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : Screen for antimicrobial activity using disk diffusion assays (e.g., against E. coli and S. aureus), and assess antioxidant potential via DPPH radical scavenging. Use pH-controlled media to account for sulfonamide reactivity . For cytotoxicity, employ MTT assays on human cell lines (e.g., HEK-293) at concentrations of 10–100 µM .

Advanced Research Questions

Q. How can computational methods resolve tautomerism or stereochemical ambiguities in this compound?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G**) to model thiophene sulfonamide tautomerism and compare with experimental NMR data. UseNMR chemical shift prediction software (e.g., ACD/Labs) to validate stereochemical assignments .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology : Conduct meta-analysis of dose-response curves and assay conditions (e.g., pH, solvent). For example, sulfonamide antimicrobial activity may vary with media pH due to protonation effects . Use statistical modeling (ANOVA, regression) to isolate confounding variables .

Q. How can structure-activity relationships (SAR) be explored for this compound’s analogs?

  • Methodology : Synthesize analogs with modified oxadiazole/pyrrole substituents and compare bioactivity. For example:

AnalogModificationIC₅₀ (µM)
Parent compoundNone12.5
Analog AMethyl → Ethyl (oxadiazole)18.3
Analog BPyrrole → Pyrazole>50
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like carbonic anhydrase .

Methodological Challenges & Solutions

Q. How to mitigate low yields in oxadiazole ring formation?

  • Solution : Optimize cyclization by using microwave-assisted synthesis (30 min at 120°C) instead of conventional reflux . Add catalytic amounts of K₂CO₃ to deprotonate intermediates and accelerate ring closure .

Q. What are the best practices for resolving spectral overlaps in NMR characterization?

  • Solution : Use 2D NMR techniques (e.g., HSQC, HMBC) to distinguish overlapping proton signals. For example, HMBC correlations can confirm connectivity between the oxadiazole methyl group and adjacent carbons .

Data Contradiction Analysis

Q. Conflicting reports on cytotoxicity: How to determine if results are compound-specific or assay-dependent?

  • Approach : Replicate assays using standardized protocols (e.g., identical cell lines, incubation times). Compare with structurally similar compounds (e.g., thiophene-2-sulfonamide derivatives from ) to isolate toxicity mechanisms.

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